molecular formula C18H20N2O3S B2375678 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 2034403-83-1

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2375678
CAS No.: 2034403-83-1
M. Wt: 344.43
InChI Key: RCNAVSPYWXELAJ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound of significant interest in modern chemical and pharmacological research. This molecule features a benzothiophene scaffold linked to a 3,5-dimethylisoxazole moiety via a hydroxypropyl acetamide chain. Benzothiophene derivatives are widely studied in medicinal chemistry for their diverse biological activities and are common structural components in materials science . The 3,5-dimethylisoxazole group is a privileged structure in drug discovery, known to contribute to favorable pharmacokinetic properties and target engagement. The presence of both these heterocyclic systems within a single molecule makes this compound a valuable chemical intermediate for the design and synthesis of novel bioactive molecules. This compound is provided as a high-purity chemical entity for research and development purposes. Its complex structure makes it a prime candidate for exploration in several fields, including as a potential ligand for receptor binding studies, a precursor in the synthesis of compound libraries for high-throughput screening, and a core structure in the development of new pharmacophores. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly in areas where benzothiophene and isoxazole motifs have shown relevance. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-14(12(2)23-20-11)9-17(21)19-10-18(3,22)16-8-13-6-4-5-7-15(13)24-16/h4-8,22H,9-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAVSPYWXELAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b]thiophene core, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the dimethylisoxazole ring via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzo[b]thiophene ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the benzo[b]thiophene ring may produce a dihydrobenzo[b]thiophene derivative.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety may interact with enzyme active sites, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The dimethylisoxazole ring may contribute to the compound’s stability and reactivity, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide stands out due to its combination of a benzo[b]thiophene core, hydroxypropyl group, and dimethylisoxazole ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzothiophene moiety : Known for its role in enhancing biological activity due to its aromatic nature.
  • Hydroxypropyl group : This moiety increases solubility and bioavailability.
  • Oxazole ring : The 3,5-dimethyl substitution on the oxazole contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the hydroxypropyl group via nucleophilic substitution.
  • Coupling with the oxazole moiety through amide bond formation.

These steps require careful control of reaction conditions to maximize yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus12
Compound BMRSA8

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that modifications in substituents can significantly impact the anti-inflammatory activity of related compounds. For example:

  • Certain derivatives showed an increase in NF-kB activity modulation, which is crucial for inflammatory responses .

Case Studies

  • Study on Antimicrobial Activity :
    A series of derivatives were synthesized and evaluated for their antimicrobial properties against various strains. The study concluded that specific structural modifications could enhance activity against resistant strains .
  • Inflammatory Response Modulation :
    Another investigation focused on how different substitutions affected NF-kB activity. The results indicated that lipophilic and electron-withdrawing groups could enhance the anti-inflammatory effects of certain compounds .

Q & A

Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions, including condensation of the benzothiophene and oxazole moieties under controlled conditions. Key steps may include:

  • Use of coupling reagents (e.g., DCC or EDC) to facilitate amide bond formation .
  • Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification via column chromatography or recrystallization to isolate the target compound from by-products . Reaction progress should be monitored using thin-layer chromatography (TLC) and intermediate characterization via NMR .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify proton and carbon environments, particularly distinguishing between benzothiophene aromatic protons and oxazole methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen bonding patterns, if suitable crystals are obtained .

Q. What methodologies are recommended for assessing physicochemical properties (e.g., solubility, stability)?

  • Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Accelerated stability studies under varying pH, temperature, and light exposure, analyzed via HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • Electron density distribution to identify reactive sites (e.g., electrophilic oxazole ring or nucleophilic hydroxyl group) .
  • Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and interaction with biological targets . Software like Gaussian or ORCA can be used, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules .

Q. What strategies address challenges in crystallographic refinement for this compound?

  • Disordered Atoms : Use SHELXL’s PART and SUMP instructions to model disorder in flexible groups (e.g., hydroxypropyl chain) .
  • Twinning : Employ TWIN and BASF commands in SHELXL for twinned crystals, validated via R-factor convergence .
  • Hydrogen Bonding Networks : Apply graph-set analysis (Etter’s rules) to classify interactions (e.g., D(2) motifs for dimeric assemblies) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Replication : Perform in vitro assays (e.g., enzyme inhibition) across multiple concentrations to validate potency .
  • Structural Analog Comparison : Compare activity with derivatives lacking specific substituents (e.g., dimethyl oxazole vs. unsubstituted oxazole) to identify pharmacophores .
  • Meta-Analysis : Statistically evaluate literature data using tools like RevMan to identify outliers or confounding variables .

Q. What advanced techniques optimize reaction yields for complex intermediates?

  • Microwave-Assisted Synthesis : Reduce reaction times for slow steps (e.g., cyclization) while maintaining high yields .
  • Flow Chemistry : Improve reproducibility for exothermic reactions (e.g., thioacetamide formation) via precise temperature and pressure control .

Q. How can hydrogen bonding patterns influence the compound’s solid-state stability?

  • Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with intermolecular interactions .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H⋯O vs. π–π stacking) using CrystalExplorer software .

Methodological Notes

  • Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., from Eur. J. Med. Chem.) rather than vendor-specific data .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rates) in detail to ensure reproducibility .

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